molecular formula C10H8N4O3 B12641916 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide

4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide

Cat. No.: B12641916
M. Wt: 232.20 g/mol
InChI Key: TZTJHWGUTDLLOA-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, a pyridinyl group at position 2, and a carboxamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with pyridine-4-carboxamide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Lacks the pyridinyl and carboxamide groups.

    4,6-Dihydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridinyl group at a different position.

    4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine: Lacks the carboxamide group.

Uniqueness

4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of both the pyridinyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block and its ability to interact with biological targets.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

4-hydroxy-6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C10H8N4O3/c11-7(15)6-9(16)13-8(14-10(6)17)5-1-3-12-4-2-5/h1-4H,(H2,11,15)(H2,13,14,16,17)

InChI Key

TZTJHWGUTDLLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=O)N2)C(=O)N)O

Origin of Product

United States

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